Lignosulfonic acid, magnesium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

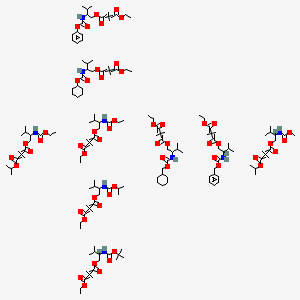

Lignosulfonic acid, magnesium salt, is a water-soluble anionic polyelectrolyte polymer derived from lignin, a complex organic polymer found in the cell walls of plants. This compound is typically produced as a byproduct during the sulfite pulping process of wood. It is known for its excellent dispersant properties, making it valuable in various industrial applications such as construction, ceramics, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lignosulfonic acid, magnesium salt, is synthesized by reacting lignosulfonic acid with magnesium oxide or magnesium hydroxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the complete reaction of the lignosulfonic acid with the magnesium compound .

Industrial Production Methods: In industrial settings, lignosulfonic acid is recovered from the spent pulping liquids (red or brown liquor) from sulfite pulping. The magnesium salt is then formed by adding magnesium oxide or magnesium hydroxide to the lignosulfonic acid solution. This process may involve steps such as ultrafiltration to separate the lignosulfonates from the spent pulping liquid .

Chemical Reactions Analysis

Types of Reactions: Lignosulfonic acid, magnesium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lignosulfonates.

Reduction: Reducing agents like sodium borohydride can be employed to reduce lignosulfonates.

Substitution: Sulfonation reactions can be carried out using reagents like sodium sulfite or sodium bisulfite under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonated derivatives of lignosulfonates, which have enhanced water solubility and dispersant properties .

Scientific Research Applications

Lignosulfonic acid, magnesium salt, has a wide range of scientific research applications:

Chemistry: Used as a dispersant in various chemical formulations to prevent particle aggregation.

Biology: Employed in soil stabilization and as a component in animal feed to improve nutrient absorption.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Widely used in concrete admixtures, ceramic production, and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of lignosulfonic acid, magnesium salt, is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property enables it to act as an effective dispersant, stabilizer, and emulsifier. The sulfonate and carboxylic acid groups in its structure ensure water solubility, while the aromatic and aliphatic moieties facilitate interactions with surfaces and interfaces .

Comparison with Similar Compounds

Sulfonated Lignin: Derived from the Kraft process, it has similar uses but is generally cheaper and has a lower degree of sulfonation.

Lignosulfonates: Produced from sulfite pulping, they share many properties with lignosulfonic acid, magnesium salt, but differ in the metal ion used

Uniqueness: this compound, is unique due to its specific interaction with magnesium ions, which can enhance its performance in certain applications such as soil stabilization and concrete admixtures. Its ability to prevent particle aggregation and improve the flow and stability of formulations makes it a valuable compound in various industrial processes .

Biological Activity

Lignosulfonic acid, magnesium salt (Mg-LS) is a derivative of lignin that possesses various biological activities, making it a subject of interest in both agricultural and pharmaceutical research. This article explores the biological properties of Mg-LS, including its antimicrobial effects, antioxidant capabilities, and potential applications in agriculture and medicine.

Lignosulfonates are produced through the sulfite pulping process of lignin, which results in sulfonation that enhances their solubility and reactivity. The structure of Mg-LS includes various functional groups such as hydroxyls and sulfonates, which contribute to its biological activities. The molecular weight and polydispersity of Mg-LS can vary depending on the source of lignin, impacting its efficacy in different applications .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of lignosulfonates, including Mg-LS. Research indicates that Mg-LS exhibits broad-spectrum activity against various microorganisms, including bacteria and fungi. The mechanisms underlying this activity include:

- Cell Membrane Disruption : Mg-LS can alter the permeability of microbial cell membranes, leading to leakage of essential ions and metabolites.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

Case Study: Antifungal Activity in Agriculture

A study evaluated the antifungal activity of magnesium lignosulfonate against fungi isolated from spoiled hay. The results indicated that Mg-LS significantly reduced fungal growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be effective in preserving the nutritional quality of high-moisture alfalfa hay during storage .

| Treatment Concentration | Total Mold Count (log cfu/g) |

|---|---|

| Control | 7.76 ± 0.55 |

| 1% Mg-LS | 5.92 ± 0.45 |

| 3% Mg-LS | 3.92 ± 0.55 |

This study highlights the potential use of Mg-LS as a natural preservative in agricultural settings.

Antioxidant Properties

Lignosulfonates also exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative damage. Research has shown that Mg-LS can reduce oxidative stress markers in various biological systems, suggesting its potential therapeutic applications .

Applications in Medicine

The bioactive properties of Mg-LS extend to potential medical applications. Its antimicrobial and antioxidant activities make it a candidate for use in developing new antimicrobial coatings or drug delivery systems. For instance, formulations incorporating Mg-LS have been tested for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Summary of Findings

The biological activity of this compound is multifaceted and promising for various applications:

- Antimicrobial Activity : Effective against a range of fungi and bacteria.

- Antioxidant Properties : Protects against oxidative stress.

- Agricultural Applications : Enhances preservation of forage crops.

- Medical Potential : Could serve as a base for new antimicrobial agents.

Properties

CAS No. |

8061-54-9 |

|---|---|

Molecular Formula |

C148H231N9O54 |

Molecular Weight |

3000.4 g/mol |

IUPAC Name |

4-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;4-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] but-2-enedioate;1-O-ethyl 4-O-[3-methyl-2-(propan-2-yloxycarbonylamino)butyl] but-2-enedioate;1-O-[2-(methoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate |

InChI |

InChI=1S/C19H31NO6.C19H25NO6.C18H29NO6.C18H23NO6.C16H27NO6.2C15H25NO6.2C14H23NO6/c2*1-4-24-17(21)10-11-18(22)25-13-16(14(2)3)20-19(23)26-12-15-8-6-5-7-9-15;2*1-4-23-16(20)10-11-17(21)24-12-15(13(2)3)19-18(22)25-14-8-6-5-7-9-14;1-7-21-13(18)8-9-14(19)22-10-12(11(2)3)17-15(20)23-16(4,5)6;1-6-20-15(19)16-12(10(2)3)9-21-13(17)7-8-14(18)22-11(4)5;1-6-20-13(17)7-8-14(18)21-9-12(10(2)3)16-15(19)22-11(4)5;1-9(2)11(15-14(18)19-5)8-20-12(16)6-7-13(17)21-10(3)4;1-5-19-12(16)7-8-13(17)21-9-11(10(3)4)15-14(18)20-6-2/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,20,23);5-11,14,16H,4,12-13H2,1-3H3,(H,20,23);10-11,13-15H,4-9,12H2,1-3H3,(H,19,22);5-11,13,15H,4,12H2,1-3H3,(H,19,22);8-9,11-12H,7,10H2,1-6H3,(H,17,20);2*7-8,10-12H,6,9H2,1-5H3,(H,16,19);6-7,9-11H,8H2,1-5H3,(H,15,18);7-8,10-11H,5-6,9H2,1-4H3,(H,15,18) |

InChI Key |

QHBCZTXTTUXELS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OCC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1CCCCC1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC1=CC=CC=C1.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)C.CCOC(=O)C=CC(=O)OCC(C(C)C)NC(=O)OC(C)(C)C.CCOC(=O)NC(COC(=O)C=CC(=O)OC(C)C)C(C)C.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.